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Abstract

AZD-1236 is a potent and selective dual inhibitor of matrix metalloproteinase-9 (MMP-9) and
matrix metalloproteinase-12 (MMP-12), enzymes implicated in the pathology of various
inflammatory diseases. Initially developed by AstraZeneca for the treatment of Chronic
Obstructive Pulmonary Disease (COPD), the therapeutic focus of AZD-1236 has since shifted
following clinical trial outcomes. This technical guide provides an in-depth overview of the
discovery, mechanism of action, and initial therapeutic goals for AZD-1236, along with a
summary of key preclinical and clinical findings. More recent investigations into its potential for
treating spinal cord injury are also discussed, highlighting the compound's journey of
therapeutic repurposing.

Introduction

Matrix metalloproteinases (MMPSs) are a family of zinc-dependent endopeptidases involved in
the degradation of extracellular matrix (ECM) components. Under physiological conditions,
MMPs play a crucial role in tissue remodeling, wound healing, and development. However,
dysregulated MMP activity is a key feature of numerous pathological processes, including
chronic inflammation, tissue destruction, and fibrosis. Among the MMP family, MMP-9 and
MMP-12 have been identified as significant contributors to the pathogenesis of inflammatory
diseases of the lung and central nervous system.[1][2]
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AZD-1236 was developed by AstraZeneca as a potent and selective inhibitor of both MMP-9
and MMP-12.[1] The initial therapeutic rationale for its development was centered on the
hypothesis that inhibiting these specific MMPs would mitigate the chronic inflammation and
progressive lung tissue damage characteristic of Chronic Obstructive Pulmonary Disease
(COPD).[3] While the compound demonstrated a favorable safety profile in early clinical trials, it
did not achieve the desired efficacy endpoints in patients with moderate-to-severe COPD.[4]
Subsequently, the unigue mechanism of action of AZD-1236 has led to its investigation in other
indications, most notably spinal cord injury (SCI), where it has shown significant promise in
preclinical models.

Physicochemical Properties and Structure

Property Value

(5S)-5-[[4-[(5-chloro-2-pyridinyl)oxy]-1-
IUPAC Name piperidinyl]sulfonylmethyl]-5-methyl-2,4-

imidazolidinedione

Molecular Formula C15H19CIN405S
Molecular Weight 402.85 g/mol
CAS Number 459814-89-2

Mechanism of Action

AZD-1236 is a potent, reversible, and selective inhibitor of human MMP-9 and MMP-12. The
inhibitory activity of AZD-1236 against its primary targets, as well as its selectivity over other
MMPs, is summarized in the table below.
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Target IC50 (nM) Selectivity vs. MMP-9
Human MMP-9 4.5

Human MMP-12 6.1 ~1.4-fold

Human MMP-2 >10-fold less potent >10

Human MMP-13 >10-fold less potent >10

Other MMPs >350-fold less potent >350

Note: AZD-1236 has been reported to be 20- to 50-fold less active against rodent orthologs of
MMP-9 and MMP-12.

The inhibition of MMP-9 and MMP-12 by AZD-1236 is central to its therapeutic rationale. These
enzymes are involved in multiple pathological processes:

» Extracellular Matrix Degradation: MMP-9 and MMP-12 degrade elastin and other ECM
components, contributing to tissue damage in the lungs in COPD and in the spinal cord after

injury.

 Inflammatory Cell Migration: By breaking down the ECM, these MMPs facilitate the
infiltration of inflammatory cells, such as neutrophils and macrophages, into the site of injury

or inflammation.

o Cytokine and Chemokine Processing: MMP-9 and MMP-12 can cleave and activate pro-
inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

The proposed mechanism of action for AZD-1236 in its initial and repurposed therapeutic
indications is visualized in the following signaling pathway diagram.
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Caption: AZD-1236 Mechanism of Action.

Initial Therapeutic Goal: Chronic Obstructive
Pulmonary Disease (COPD)

The primary rationale for the development of AZD-1236 for COPD was based on the
established role of MMP-9 and MMP-12 in the pathogenesis of the disease. Elevated levels of
these enzymes are found in the lungs of COPD patients and are associated with the
breakdown of elastin, a key component of the lung's extracellular matrix, leading to
emphysema.

Preclinical Studies in COPD Models

Preclinical studies in animal models of lung injury and inflammation demonstrated the potential
of AZD-1236. In a model of human MMP-12-induced lung hemorrhage and inflammation in
rats, AZD-1236 inhibited these effects by approximately 80% at a dose of 0.81 mg/kg. In a
mouse model of tobacco smoke-induced inflammation, AZD-1236 abolished the infiltration of
macrophages into the bronchoalveolar lavage (BAL) fluid.
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Phase lla Clinical Trial in COPD

A multinational, randomized, double-blind, placebo-controlled, Phase lla study was conducted
to evaluate the effects of AZD-1236 on biomarkers of inflammation and tissue degradation in

patients with moderate-to-severe COPD.

Experimental Protocol: Phase lla COPD Trial (NCT00690323)

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

o Participants: 55 male and female patients aged =40 years with a diagnosis of stable
moderate-to-severe COPD.

« Intervention: Oral AZD-1236 (75 mg) or matching placebo administered twice daily for 6
weeks.

e Primary Endpoints:
o Differential cell count in induced sputum.
o TNF-a levels in induced sputum.
o 24-hour urinary desmosine excretion.
e Secondary Endpoints:
o Lung function (spirometry).
o Patient-reported outcomes (Clinical COPD Questionnaire - CCQ).
o Safety and tolerability.

Results Summary:
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Outcome Measure AZD-1236 vs. Placebo Statistical Significance
Sputum Cell Counts No significant change Not Significant
Sputum TNF-a No significant change Not Significant
) ) Possible, non-significant o
Urinary Desmosine ] Not Significant
reduction
Lung Function (FEV1) No significant effect Not Significant
CCQ Score No meaningful difference Not Significant

Conclusion: The study concluded that while AZD-1236 at 75 mg twice daily for 6 weeks was
generally well-tolerated, it did not demonstrate clinical efficacy in this short-term study in
patients with stable moderate-to-severe COPD. The lack of efficacy led to the discontinuation
of the development of AZD-1236 for COPD.

Repurposing for Spinal Cord Injury (SCI)

Following the COPD trial, research shifted to explore the potential of AZD-1236 in other
indications where MMP-9 and MMP-12 play a critical pathological role. Spinal cord injury
emerged as a promising area of investigation due to the profound inflammatory response and
secondary damage cascade that follows the initial trauma.

Rationale for SCI

After a spinal cord injury, a secondary cascade of events, including inflammation, edema, and
breakdown of the blood-spinal cord barrier (BSCB), leads to further neuronal damage and
functional loss. MMP-9 and MMP-12 are rapidly upregulated after SCI and are key mediators of
this secondary damage. They contribute to BSCB breakdown, facilitate the infiltration of
inflammatory cells, and promote a pro-inflammatory environment that is detrimental to neuronal
survival and regeneration.

Preclinical Studies in SCI Models

Preclinical studies in rodent models of SCI have demonstrated remarkable efficacy of AZD-
1236 in mitigating secondary damage and promoting functional recovery.
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Experimental Protocol: Dorsal Column Crush Injury Model in Mice

A common preclinical model used to evaluate therapies for SCI is the dorsal column crush or
transection model in mice. While specific parameters can vary between studies, a general
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workflow is as follows:

Caption: Experimental Workflow for SCI Model.
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Key Findings from Preclinical SCI Studies:

Outcome Measure Effect of AZD-1236 Quantitative Data
Nerve Function Preservation Significant preservation ~80%

Movement and Sensation Significant improvement ~85%

Edema Reduced Dose-dependent reduction

Blood-Spinal Cord Barrier

Reduced -
Breakdown
Pro-inflammatory Cytokine )
) Suppressed 85-95% reduction
Formation
) ] ] More effective than
Neuropathic Pain Alleviated

pregabalin/gabapentin

MMP-9/12 Activity Suppression

Serum: ~90%, CSF: 69-74% -
(Oral)

MMP-9/12 Activity Suppression

(Intrathecal)

CSF: 88-90% -

These preclinical results suggest that AZD-1236, when administered shortly after injury, can
significantly attenuate the secondary damage cascade and promote a more favorable
environment for neuronal repair, leading to substantial functional recovery.

Conclusion

AZD-1236 is a potent and selective dual inhibitor of MMP-9 and MMP-12 that was initially
developed for the treatment of COPD. While it proved to be safe and well-tolerated in a Phase
lla clinical trial, it failed to demonstrate clinical efficacy in this patient population, leading to the
cessation of its development for this indication. However, the strong scientific rationale for
inhibiting MMP-9 and MMP-12 in other inflammatory conditions has led to the successful
repurposing of AZD-1236 in preclinical models of spinal cord injury. In these models, AZD-1236
has shown remarkable efficacy in reducing secondary damage and promoting functional
recovery. These promising preclinical findings warrant further investigation and potential clinical
development of AZD-1236 as a novel therapeutic for acute spinal cord injury. Further research
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is also needed to fully elucidate its pharmacokinetic and pharmacodynamic profile to optimize
its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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